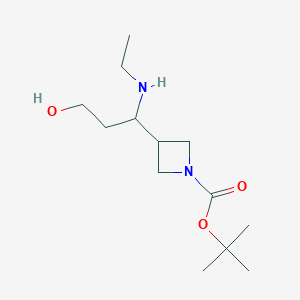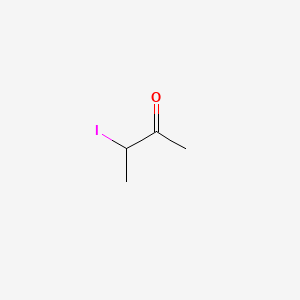
3-Iodo-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-butanone is an organic compound with the molecular formula C4H7IO. It is a halogenated ketone, where an iodine atom is attached to the second carbon of a butanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodo-2-butanone can be synthesized through the iodination of 2-butanone. The reaction typically involves the use of iodine (I2) and a suitable oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) in an acidic medium. The reaction proceeds via the formation of an enolate intermediate, which then reacts with iodine to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness while maintaining environmental and safety standards .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-butanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: Formation of 2-butanone derivatives with different substituents.
Reduction: Formation of 3-iodo-2-butanol.
Oxidation: Formation of 3-iodo-2-butanoic acid.
Scientific Research Applications
3-Iodo-2-butanone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the effects of halogenated ketones on biological systems, including enzyme inhibition and metabolic pathways.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Iodo-2-butanone involves its reactivity as a halogenated ketone. The iodine atom makes the compound more electrophilic, facilitating nucleophilic attack at the carbonyl carbon. This reactivity is exploited in various chemical transformations. In biological systems, the compound may interact with enzymes and proteins, potentially inhibiting their activity by forming covalent bonds with nucleophilic residues .
Comparison with Similar Compounds
2-Iodo-2-butanone: Similar structure but with the iodine atom on the second carbon.
3-Bromo-2-butanone: Similar structure but with a bromine atom instead of iodine.
3-Chloro-2-butanone: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: 3-Iodo-2-butanone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its brominated and chlorinated analogs. The larger atomic size and higher polarizability of iodine make this compound more reactive in certain substitution and elimination reactions .
Properties
CAS No. |
30719-18-7 |
|---|---|
Molecular Formula |
C4H7IO |
Molecular Weight |
198.00 g/mol |
IUPAC Name |
3-iodobutan-2-one |
InChI |
InChI=1S/C4H7IO/c1-3(5)4(2)6/h3H,1-2H3 |
InChI Key |
FPEIUGALYUCCPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diazanium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13954058.png)
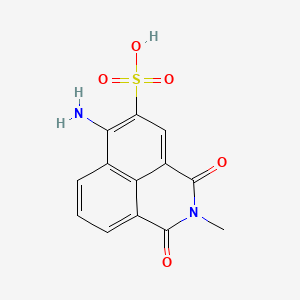
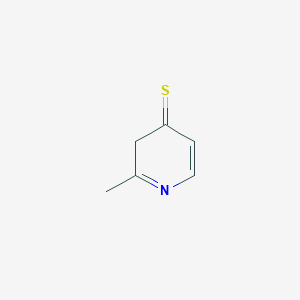
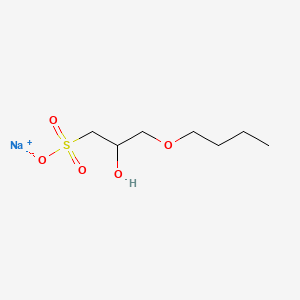
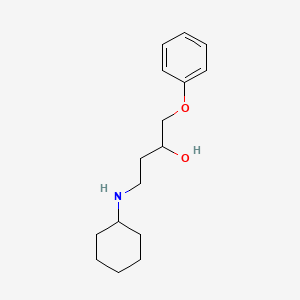
![2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13954093.png)
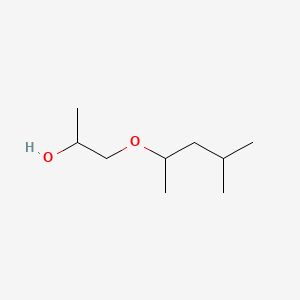
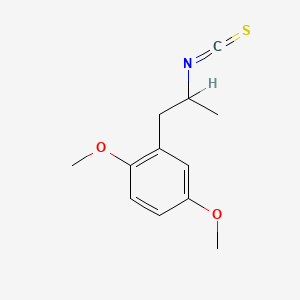
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13954108.png)
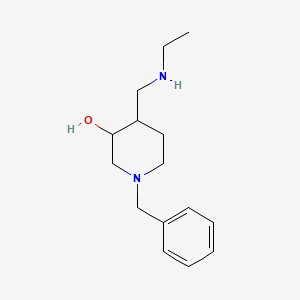
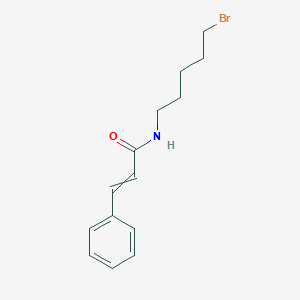
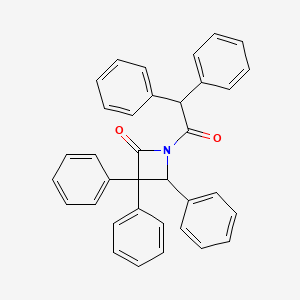
![9,10,12-trimethylbenzo[a]acridine](/img/structure/B13954136.png)
